molecular formula C19H24N2OS B4998483 N-(2,3-Dimethylphenyl)-2-(thiophen-2-YL)azepane-1-carboxamide

N-(2,3-Dimethylphenyl)-2-(thiophen-2-YL)azepane-1-carboxamide

Cat. No.: B4998483
M. Wt: 328.5 g/mol
InChI Key: CSQJVGXBOZXHFW-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-(thiophen-2-YL)azepane-1-carboxamide is a synthetic organic compound that belongs to the class of azepane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dimethylphenyl)-2-(thiophen-2-YL)azepane-1-carboxamide typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Thiophene Group: The thiophene group can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using a suitable amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors, catalysts, and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dimethylphenyl)-2-(thiophen-2-YL)azepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-Dimethylphenyl)-2-(thiophen-2-YL)azepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dimethylphenyl)-2-(thiophen-2-YL)piperidine-1-carboxamide
  • N-(2,3-Dimethylphenyl)-2-(thiophen-2-YL)morpholine-1-carboxamide
  • N-(2,3-Dimethylphenyl)-2-(thiophen-2-YL)pyrrolidine-1-carboxamide

Uniqueness

N-(2,3-Dimethylphenyl)-2-(thiophen-2-YL)azepane-1-carboxamide is unique due to its specific azepane ring structure, which may confer distinct biological activities and chemical properties compared to other similar compounds. The presence of the thiophene group and the specific substitution pattern on the phenyl ring also contribute to its uniqueness.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-thiophen-2-ylazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-14-8-6-9-16(15(14)2)20-19(22)21-12-5-3-4-10-17(21)18-11-7-13-23-18/h6-9,11,13,17H,3-5,10,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQJVGXBOZXHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)N2CCCCCC2C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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